molecular formula C11H16N2O2S B2538881 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1257549-01-1

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2538881
CAS No.: 1257549-01-1
M. Wt: 240.32
InChI Key: SRCCOWJGOIRQNW-UHFFFAOYSA-N
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Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative designed for advanced pharmacological and biochemical research. This compound integrates two key structural motifs: a thiophen-2-ylmethyl group and a (1-(hydroxymethyl)cyclopropyl)methyl moiety. The thiophene ring is a prominent heterocycle in medicinal chemistry, known for its role as a bioisostere that can enhance a molecule's binding affinity and metabolic stability . The cyclopropane ring introduces significant conformational constraint, potentially locking the molecule into a bioactive conformation and improving its selectivity for target proteins. The hydroxymethyl group on the cyclopropane provides a handle for further chemical modification or can influence the compound's overall hydrophilicity. Urea derivatives are extensively investigated for their diverse biological activities and their ability to act as key scaffolds in drug discovery, particularly in modulating protein-protein interactions . While the specific mechanism of action for this compound is a subject of ongoing research, its structure suggests potential as a valuable chemical probe for studying enzyme and receptor interactions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own safety assessments prior to use.

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-8-11(3-4-11)7-13-10(15)12-6-9-2-1-5-16-9/h1-2,5,14H,3-4,6-8H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCCOWJGOIRQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the cyclopropyl intermediate: This can be achieved through the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to form 1-(hydroxymethyl)cyclopropylmethanol.

    Introduction of the thiophene moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction using thiophen-2-ylmethylamine.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of 1-((1-(Carboxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea.

    Reduction: Formation of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)amine.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Urease Inhibition

Urease is an enzyme implicated in several medical conditions, including kidney stones and urinary tract infections. Compounds with thiourea structures have been studied extensively for their urease inhibitory properties.

  • Mechanism : The urea moiety in 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea can interact with the active site of urease, preventing its activity.

    Table 1: Urease Inhibition Studies
    Study ReferenceCompound TestedIC50 Value (µM)Mechanism of Action
    Thiourea DerivativesVariesCompetitive inhibition

This compound's potential as a urease inhibitor could lead to new treatments for conditions caused by excessive urease activity.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

  • Mechanism : The thiophene ring enhances the compound's interaction with cancer cell receptors, potentially modulating signaling pathways related to cell proliferation and survival.

    Table 2: Anticancer Activity Studies
    Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
    MCF-712.5Apoptosis induction
    HeLa8.0Cell cycle arrest

The findings suggest that this compound could be developed into an effective anticancer agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines, thereby modulating the immune response.

    Case Study : In murine models of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, indicating significant anti-inflammatory effects.

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease.

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.

    Table 3: Neuroprotective Activity Findings
    Study ReferenceModel UsedObserved Effect
    SH-SY5Y neuronsReduced oxidative stress markers
    Mouse modelImproved cognitive function

Mechanism of Action

The mechanism of action of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropyl and thiophene moieties can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea, a comparative analysis with structurally related urea derivatives is provided below.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological Activity Key Differences
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea Cyclopropylmethyl (hydroxymethyl), thiophen-2-ylmethyl Not explicitly reported; hypothesized kinase inhibition Unique combination of cyclopropane and thiophene; hydroxymethyl enhances solubility
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (7n) Chloro-trifluoromethylphenyl, pyridinylmethyl-thiophenyl Potent kinase inhibitor (e.g., VEGFR-2) Aryl electron-withdrawing groups (Cl, CF₃) enhance target affinity but reduce solubility vs. thiophene’s balanced electronic profile
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonylphenyl, methoxyphenyl Anticancer activity (apoptosis induction) Pyrrole-carbonyl introduces planar rigidity; methoxy group increases lipophilicity vs. thiophene’s sulfur-based polarity
Montelukast derivatives (e.g., cyclopropane-thioether analogs) Cyclopropane-carboxylic acid, quinoline-thioether Leukotriene receptor antagonism (asthma therapy) Carboxylic acid substituent improves pharmacokinetics vs. hydroxymethyl’s metabolic liability

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxymethyl group in 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea likely improves aqueous solubility compared to purely lipophilic analogues like 7n (logP ~4.2) .
  • Metabolic Stability : Cyclopropane rings generally reduce oxidative metabolism, but the thiophene moiety may increase susceptibility to CYP450-mediated sulfoxidation compared to pyridine or pyrrole derivatives .
  • Binding Affinity: Thiophene’s sulfur atom may engage in weaker hydrogen bonding vs.

Research Findings and Limitations

  • Synthetic Accessibility : The compound’s cyclopropane and thiophene motifs are synthetically challenging, requiring specialized reagents (e.g., Simmons-Smith cyclopropanation) .
  • Unresolved Questions: No direct biological data exists for 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea; activity predictions are extrapolated from structural analogues.

Biological Activity

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, with the molecular formula C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S and a molecular weight of 226.30 g/mol, has been synthesized and studied for its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves reactions that introduce the thiophene ring and the hydroxymethyl cyclopropyl group. A common synthetic route includes the reaction of thiophene-2-carboxylic acid with hydroxymethylcyclopropylamine using coupling reagents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the urea linkage .

The biological activity of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is attributed to its ability to interact with specific molecular targets, potentially including enzymes and receptors involved in various physiological processes. The thiophene moiety is known for its electron-donating properties, which may enhance binding affinity to biological targets .

Antiviral Activity

Research indicates that derivatives of similar structures exhibit antiviral properties, particularly against herpes simplex viruses (HSV). For instance, tricyclic analogues related to this compound have shown significant activity against HSV-1 and HSV-2, suggesting that structural modifications can lead to enhanced antiviral efficacy .

Anticancer Properties

The compound's mechanism may also involve cytostatic activity against tumor cells. Studies on related compounds have demonstrated their ability to inhibit cell proliferation in cancer models, indicating potential use in cancer therapeutics .

Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of structurally similar compounds, it was found that certain derivatives exhibited comparable activity to acyclovir against HSV strains. The structural features that contributed to this activity included the presence of specific functional groups that enhance interaction with viral enzymes .

Study 2: Cytotoxicity Against Tumor Cells

Another investigation focused on the cytotoxic effects of thiophene-containing ureas on human osteosarcoma cells. The results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations, highlighting their potential as anticancer agents .

Comparative Analysis

CompoundMolecular FormulaMolecular WeightBiological Activity
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)ureaC10H14N2O2S226.30 g/molAntiviral, Cytotoxic
AcyclovirC8H10N5O3225.22 g/molAntiviral (HSV)
Thiophene Derivative AC9H11N3O2S213.27 g/molCytotoxic

Q & A

Basic: What are the recommended synthetic pathways for 1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea?

Answer:
The compound can be synthesized via multi-step urea formation. A common approach involves:

Cyclopropane precursor synthesis : React 1-(hydroxymethyl)cyclopropanemethanol with a methylating agent (e.g., methyl iodide) to introduce the hydroxymethyl group .

Thiophene derivatization : Thiophen-2-ylmethylamine is prepared via reductive amination of thiophene-2-carbaldehyde, followed by protection/deprotection steps .

Urea coupling : The cyclopropane and thiophene intermediates are combined using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF to form the urea linkage .
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using reversed-phase HPLC (>95%) .

Basic: How can researchers characterize the stability of this compound under varying pH conditions?

Answer:
Conduct accelerated stability studies:

  • Buffer preparation : Dissolve the compound in PBS (pH 7.4), acetate buffer (pH 4.5), and carbonate buffer (pH 9.0) at 1 mg/mL .
  • Incubation : Store solutions at 25°C and 40°C for 14 days. Sample aliquots at days 0, 7, and 14.
  • Analysis : Use LC-MS to detect degradation products. Hydrolysis of the urea bond is expected under acidic conditions, while cyclopropane ring opening may occur at high pH .
    Data interpretation : Compare degradation half-lives (t½) across pH levels to identify optimal storage conditions .

Advanced: How can crystallographic studies resolve contradictions in structure-activity relationship (SAR) predictions for this compound?

Answer:
X-ray crystallography is critical for validating SAR hypotheses:

Co-crystallization : Co-crystallize the compound with its target protein (e.g., FAD-dependent oxidoreductases) using vapor diffusion methods .

Electron density maps : Analyze maps to confirm the orientation of the hydroxymethylcyclopropyl group and thiophene moiety in the binding pocket. Discrepancies between computational docking and crystallographic data may arise from solvent effects or protein flexibility .

Thermal shift assays : Correlate binding affinity (ΔTm) with crystallographic occupancy to resolve false-positive SAR predictions .

Advanced: What methodologies are recommended for assessing the compound’s inhibitory activity against metalloenzymes?

Answer:
Use kinetic and spectroscopic assays:

Enzyme inhibition assays : Pre-incubate the compound with metalloenzymes (e.g., carbonic anhydrase) in Tris-HCl buffer (pH 7.5) at 25°C. Measure residual activity using a stopped-flow spectrophotometer .

Metal chelation studies : Perform UV-Vis titration (200–400 nm) to detect shifts in absorption spectra indicative of metal coordination (e.g., Zn<sup>2+</sup> or Fe<sup>3+</sup> binding) .

Competitive assays : Compare IC50 values with EDTA or other chelators to distinguish between direct inhibition and metal displacement .

Advanced: How can researchers address discrepancies in reported logP values for this compound?

Answer:
LogP variability often stems from measurement techniques. Mitigate this by:

Experimental validation :

  • Shake-flask method : Partition the compound between n-octanol and water, quantify via HPLC .
  • Chromatographic estimation : Use reversed-phase HPLC with a C18 column and correlate retention time with reference standards .

Computational refinement : Apply consensus logP models (e.g., ALOGPS, XLOGP3) and cross-validate with experimental data to identify outliers .

Basic: What strategies optimize the compound’s solubility for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5) if the urea group remains stable .
  • Sonication : Apply pulsed ultrasound (30 s intervals, 40 kHz) to disrupt aggregates in aqueous media .

Advanced: How can NMR spectroscopy distinguish between rotational isomers of the urea moiety?

Answer:

Variable-temperature <sup>1</sup>H NMR : Perform experiments in DMSO-d6 from 25°C to 80°C. Rotamers exhibit coalescence of NH proton signals at elevated temperatures .

NOESY analysis : Detect spatial proximity between the hydroxymethylcyclopropyl and thiophenemethyl groups to confirm dominant rotamer conformations .

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